3-(p-(Bis(2-fluoroethyl)amino)phenyl)alanine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(p-(Bis(2-fluoroethyl)amino)phenyl)alanine is a synthetic compound that belongs to the class of phenylalanine derivatives It is structurally characterized by the presence of a bis(2-fluoroethyl)amino group attached to the para position of the phenyl ring of alanine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(p-(Bis(2-fluoroethyl)amino)phenyl)alanine typically involves the nitration of L-phenylalanine to produce 4-nitro-L-phenylalanine. This intermediate is then subjected to reduction to yield 4-amino-L-phenylalanine.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Key parameters such as temperature, pressure, and solvent choice are carefully controlled to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
3-(p-(Bis(2-fluoroethyl)amino)phenyl)alanine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert nitro groups to amino groups.
Substitution: Nucleophilic substitution reactions are common, especially involving the bis(2-fluoroethyl)amino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like 2-fluoroethylamine are used under nucleophilic substitution conditions.
Major Products
The major products formed from these reactions include various substituted phenylalanine derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
3-(p-(Bis(2-fluoroethyl)amino)phenyl)alanine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological systems.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(p-(Bis(2-fluoroethyl)amino)phenyl)alanine involves its interaction with cellular DNA. The bis(2-fluoroethyl)amino group can form covalent bonds with DNA bases, leading to cross-linking and disruption of DNA synthesis and transcription. This results in cytotoxic effects, particularly in rapidly dividing cells, making it a potential candidate for anticancer therapy .
Comparison with Similar Compounds
Similar Compounds
Melphalan: A phenylalanine derivative with a bis(2-chloroethyl)amino group instead of bis(2-fluoroethyl)amino.
Chlorambucil: Another nitrogen mustard derivative used in cancer therapy.
Cyclophosphamide: A widely used alkylating agent in chemotherapy.
Uniqueness
3-(p-(Bis(2-fluoroethyl)amino)phenyl)alanine is unique due to the presence of the bis(2-fluoroethyl)amino group, which imparts distinct chemical and biological properties compared to its analogs. This structural modification can influence its reactivity, stability, and interaction with biological targets, potentially offering advantages in specific applications .
Properties
CAS No. |
4252-40-8 |
---|---|
Molecular Formula |
C13H18F2N2O2 |
Molecular Weight |
272.29 g/mol |
IUPAC Name |
2-amino-3-[4-[bis(2-fluoroethyl)amino]phenyl]propanoic acid |
InChI |
InChI=1S/C13H18F2N2O2/c14-5-7-17(8-6-15)11-3-1-10(2-4-11)9-12(16)13(18)19/h1-4,12H,5-9,16H2,(H,18,19) |
InChI Key |
IQLKPDQPLGAXJF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CC(C(=O)O)N)N(CCF)CCF |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.